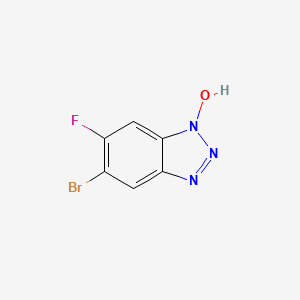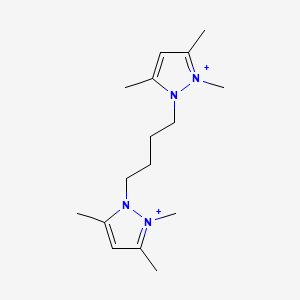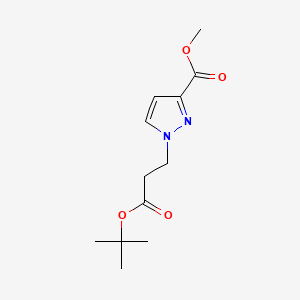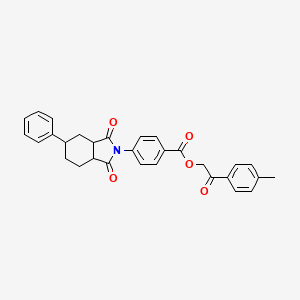
ethyl 2-(furan-2-yl)-6-(piperidin-1-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(furan-2-yl)-6-(piperidin-1-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a furan ring, a piperidine ring, and a trifluoromethyl group, all connected through an oxadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(furan-2-yl)-6-(piperidin-1-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Formation of the Oxadiazine Ring: The oxadiazine ring can be formed through a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(furan-2-yl)-6-(piperidin-1-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxadiazine ring can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Furan derivatives with various functional groups.
Reduction: Amines derived from the reduction of the oxadiazine ring.
Substitution: Compounds with substituted trifluoromethyl groups.
Scientific Research Applications
Ethyl 2-(furan-2-yl)-6-(piperidin-1-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-(furan-2-yl)-6-(piperidin-1-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 2-(furan-2-yl)-6-(piperidin-1-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate can be compared with other similar compounds, such as:
2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine: Similar structure but lacks the oxadiazine and trifluoromethyl groups.
2-Furan-2-yl-2-piperidin-1-yl-ethylamine: Similar structure but lacks the oxadiazine and trifluoromethyl groups.
Properties
Molecular Formula |
C16H18F3N3O4 |
|---|---|
Molecular Weight |
373.33 g/mol |
IUPAC Name |
ethyl 2-(furan-2-yl)-6-piperidin-1-yl-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate |
InChI |
InChI=1S/C16H18F3N3O4/c1-2-24-13(23)15(16(17,18)19)20-12(11-7-6-10-25-11)26-14(21-15)22-8-4-3-5-9-22/h6-7,10H,2-5,8-9H2,1H3 |
InChI Key |
BQJJEKZZHQATJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(N=C(OC(=N1)N2CCCCC2)C3=CC=CO3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,16-dimethyl-4,13-dioxa-2,6,11,15-tetrazatricyclo[12.4.0.05,10]octadeca-1(14),5(10),6,8,15,17-hexaene-3,12-dione](/img/structure/B12466910.png)
![N-{5-amino-2-[(E)-(4-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B12466916.png)


![(4-Bromophenoxy)[(4-methylphenyl)sulfonyl]methanone](/img/structure/B12466924.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12466927.png)
![[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl][4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12466938.png)

![N-[4-(acetylamino)phenyl]-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B12466945.png)




![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466986.png)
